
Pregabalin Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregabalin Impurity E is a byproduct formed during the synthesis of Pregabalin, an anticonvulsant and neuropathic pain medication. Pregabalin is structurally similar to gamma-aminobutyric acid (GABA) and is used to treat conditions such as epilepsy, neuropathic pain, and fibromyalgia . The presence of impurities like this compound can affect the quality and safety of the final pharmaceutical product, making it essential to study and control these impurities during the manufacturing process .
Méthodes De Préparation
The preparation of Pregabalin Impurity E involves several synthetic routes and reaction conditions. One common method includes adding S-pregabalin into an acidic system at a temperature of 60-80°C and stirring for the reaction to occur . After the reaction, the solvent is depressurized and concentrated until no liquid flows out. An extracting agent is then added, followed by a weak alkali solution for cleaning. The organic layer is concentrated, and an organic solvent is added. The mixture is cooled to 0-10°C, and an alkane solvent is added dropwise until a solid precipitates. This solid is then filtered to obtain this compound .
Industrial production methods often involve cost-effective isolation techniques such as preparative high-performance liquid chromatography (HPLC), flash liquid chromatography (LC), and simulated moving bed (SMB) chromatography . These methods help in isolating and purifying this compound efficiently and in large quantities.
Analyse Des Réactions Chimiques
Pregabalin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Pregabalin Impurity E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the impurity profile of Pregabalin and to ensure the quality and safety of the final drug product . It also aids in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
In chemistry, this compound serves as a reference standard for method validation and stability studies . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Pregabalin by providing insights into the metabolism and degradation pathways of the drug .
Mécanisme D'action
it is structurally related to Pregabalin, which exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P .
Comparaison Avec Des Composés Similaires
Pregabalin Impurity E can be compared with other similar compounds, such as:
Pregabalin Impurity A: (S)-3-(Aminomethyl)-5-methylhexanoic acid
Pregabalin Impurity B: (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid
Pregabalin Impurity C: (S)-3-(Isobutyl)-5-methylhexanoic acid
Pregabalin Impurity D: (S)-3-(Isopropyl)-5-methylhexanoic acid
These impurities share structural similarities with Pregabalin but differ in their specific functional groups and chemical properties . This compound is unique due to its specific formation conditions and its role in the overall impurity profile of Pregabalin.
Propriétés
Formule moléculaire |
C11H24ClNO2 |
|---|---|
Poids moléculaire |
237.77 g/mol |
Nom IUPAC |
propan-2-yl 3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-8(2)5-10(7-12)6-11(13)14-9(3)4;/h8-10H,5-7,12H2,1-4H3;1H |
Clé InChI |
PAJYXEKKCOKKCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)OC(C)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

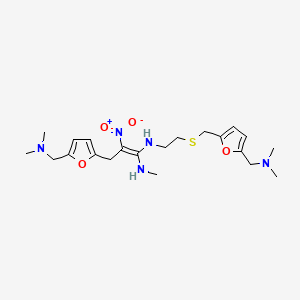
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
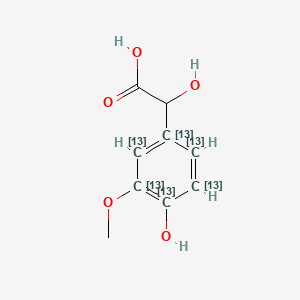
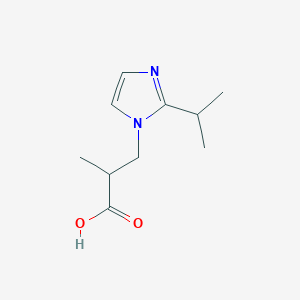
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
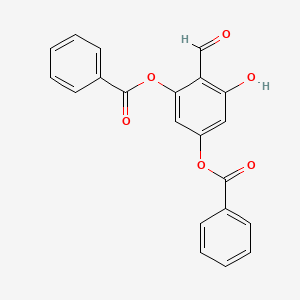
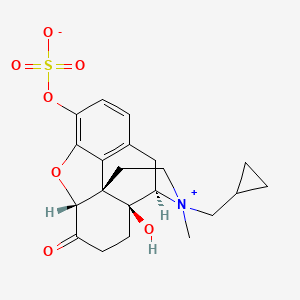
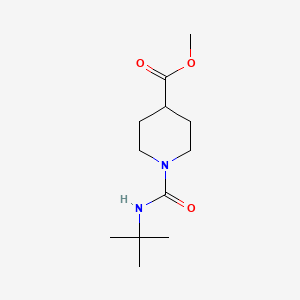


![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
